![molecular formula C18H18N2O3S B2945582 1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one CAS No. 1704532-81-9](/img/structure/B2945582.png)

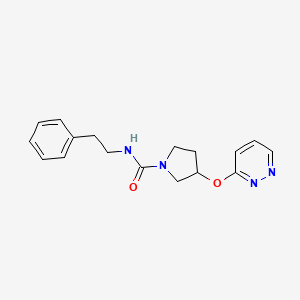

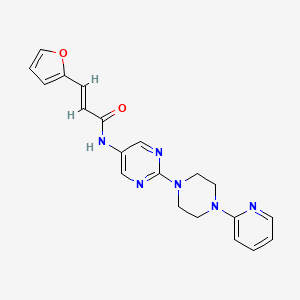

1'-(2,4-dimethylthiazole-5-carbonyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2,4-Dimethylthiazole-5-carboxylic acid is a highly functionalized and biased thiazole used for drug discovery. It is used as a heterocyclic building block to specifically modify lead compounds .

Molecular Structure Analysis

The molecular formula of 2,4-dimethylthiazole-5-carboxylic acid is C6H7NO2S . The InChI code is InChI=1S/C6H7NO2S/c1-3-5 (6 (8)9)10-4 (2)7-3/h1-2H3, (H,8,9) and the SMILES string is CC1=NC ©=C (C (O)=O)S1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,4-dimethylthiazole-5-carboxylic acid are as follows: It is a crystalline solid with a molecular weight of 157.2. It has a purity of ≥98%. It is soluble in DMF (25 mg/ml), DMSO (10 mg/ml), and ethanol (5 mg/ml) .Scientific Research Applications

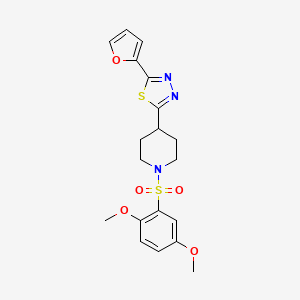

Sigma Ligand Affinity and Selectivity

Spiro[isobenzofuran-1(3H),4'-piperidines] and their derivatives, related to selective sigma 2 ligands like Lu 28-179, have been synthesized and evaluated for their sigma ligand affinities. The structural factors governing sigma 1/sigma 2 affinity and selectivity within this class indicate the importance of N-substituents for affinity and selectivity. Modifications in the benzene ring of spiro[isobenzofuran-1(3H),4'-piperidine] significantly affect affinity towards sigma 1 and sigma 2 binding sites, highlighting their potential in developing selective sigma 2 ligands (Moltzen, Perregaard, & Meier, 1995).

Potential Central Nervous System Agents

Syntheses of spiro[isobenzofuran-1(3H),4'-piperidines] as potential CNS agents have been explored. For instance, derivatives prepared as analogues of previously reported compounds showed significant anti-tetrabenazine activity, associated with antidepressant properties. These compounds' synthesis and biological evaluation suggest their utility in exploring new treatments for CNS disorders (Martin et al., 1981).

Synthesis and Structural Evaluation

The synthesis of spiro[isobenzofuran-1(3H),4'-piperidines] has been a subject of interest due to their potential as CNS agents. Research has led to the development of various analogues with marked inhibition of tetrabenazine-induced ptosis, indicating their antidepressant activity. The synthesis process involves lithiation of 2-bromobenzhydryl methyl ether, followed by addition of 1-methyl-4-piperidone and acid-catalyzed cyclization (Bauer et al., 1976).

Pharmacological Evaluation

Further studies have synthesized and evaluated spiro[isobenzofuran-1(3H),4'-piperidines] derivatives for their antihypertensive and diuretic activities. For example, N-sulfur derivatives of 3-phenylspiro[isobenzofuran-1(3H),4'-piperidine] demonstrated marked, species-specific diuretic and antihypertensive activity in rats, showcasing their therapeutic potential in managing hypertension and related conditions (Klioze & Novick, 1978).

Safety and Hazards

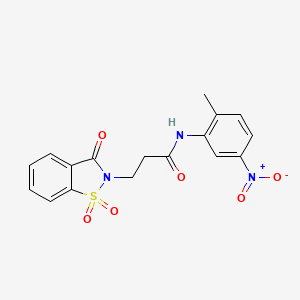

Mechanism of Action

Target of Action

It is known that many indole derivatives, which share a similar structure with this compound, have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological processes, including cell biology and the treatment of different types of disorders .

Mode of Action

For instance, some indole derivatives have been found to inhibit the replication of viruses such as influenza A .

Biochemical Pathways

It is known that indole derivatives can affect a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to various downstream effects.

Result of Action

Based on the biological activities of related compounds, it can be inferred that this compound may have potential therapeutic effects in treating various conditions .

properties

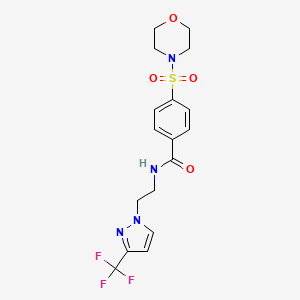

IUPAC Name |

1'-(2,4-dimethyl-1,3-thiazole-5-carbonyl)spiro[2-benzofuran-3,3'-piperidine]-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3S/c1-11-15(24-12(2)19-11)16(21)20-9-5-8-18(10-20)14-7-4-3-6-13(14)17(22)23-18/h3-4,6-7H,5,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INSQBGJEZWAZPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C(=O)N2CCCC3(C2)C4=CC=CC=C4C(=O)O3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

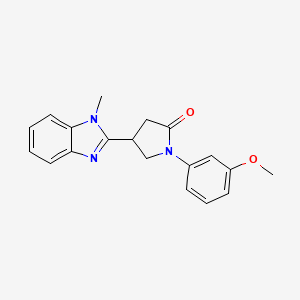

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-(4-methylphenyl)-3-[(4-methylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate](/img/structure/B2945499.png)

![1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2945503.png)

![Tert-butyl 6-amino-3,4-dihydro-2H-thieno[2,3-b]pyran-5-carboxylate](/img/structure/B2945512.png)

![1-(benzo[d]thiazol-2-yl)-N-(5-chloropyridin-2-yl)-5-isopropyl-1H-pyrazole-3-carboxamide](/img/structure/B2945517.png)

![2-(4-(indolin-1-yl)-4-oxobutyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2945520.png)